molecular formula C9H16N2O B8037054 1-ethyl-3-(propoxymethyl)-1H-pyrazole

1-ethyl-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B8037054
M. Wt: 168.24 g/mol
InChI Key: WETMFUVDSPXOEU-UHFFFAOYSA-N
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Description

1-Ethyl-3-(propoxymethyl)-1H-pyrazole is a pyrazole derivative featuring an ethyl group at the N1 position and a propoxymethyl group at the C3 position.

Properties

IUPAC Name

1-ethyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-7-12-8-9-5-6-11(4-2)10-9/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMFUVDSPXOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(propoxymethyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-(hydroxymethyl)-1H-pyrazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the propoxymethyl group, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Alcohol derivatives of the pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-3-(propoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-ethyl-3-(propoxymethyl)-1H-pyrazole with structurally related pyrazole compounds based on substituents, functional groups, and reported properties:

Compound Name N1 Substituent C3 Substituent Molecular Weight Functional Group Key Properties/Activities Source
This compound Ethyl Propoxymethyl Not provided Ether Discontinued; no reported bioactivity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole Ethyl Trifluoromethyl 164.13 CF₃ group Electron-withdrawing substituent; potential for enhanced metabolic stability
1H-Pyrazole-3-(N-tert-butyl)-carboxamide H Carboxamide Not provided Amide Studied for annular tautomerism; hydrogen-bonding capability
1-Phenyl-3-(pyren-1-yl)-1H-pyrazole Phenyl Pyrenyl Not provided Aromatic Fluorescent properties; used in photophysical studies
1-(4-Methylphenyl)-3-phenyl-1H-pyrazole 4-Methylphenyl Phenyl Not provided Aromatic Anti-malarial (70.26% suppression) and anti-leishmanial activity

Key Differences and Implications

Substituent Effects: Propoxymethyl vs. Trifluoromethyl: The propoxymethyl group (ether) in the target compound is less polar than the trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazole . Ether vs. Amide: Compared to carboxamide-substituted pyrazoles , the ether group in the target compound lacks hydrogen-bonding capacity, which could reduce binding affinity to biological targets requiring polar interactions.

Tautomerism and Conformational Studies

  • Pyrazoles with carbonyl groups (e.g., amides or esters) at C3/C5 exhibit annular tautomerism, where the hydrogen atom shifts between nitrogen atoms .

Pharmacological Potential

  • Pyrazole derivatives with aryl substituents (e.g., 1-phenyl-5-(pyren-1-yl)-1H-pyrazole ) demonstrate fluorescence and utility in materials science . The propoxymethyl group’s flexibility might limit conjugation but enhance metabolic stability compared to aromatic systems.

Agricultural and Industrial Relevance

  • Compounds like 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole are intermediates in herbicide synthesis . The target compound’s ether group could offer similar versatility in agrochemical design.

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